6-Fluoro-4-hydroxy-3-nitrocoumarin
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Overview
Description
6-Fluoro-4-hydroxy-3-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological and pharmacological activities Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydroxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. This process can be carried out using glacial acetic acid and 72% nitric acid (HNO₃) as nitrating agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydroxy-3-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 6-fluoro-4-hydroxy-3-aminocoumarin.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
6-Fluoro-4-hydroxy-3-nitrocoumarin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-3-nitrocoumarin involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives with anticoagulant and antimicrobial properties.
3-Nitrocoumarin: Similar in structure but lacks the fluorine atom, affecting its reactivity and biological activity.
6-Fluorocoumarin: Lacks the hydroxyl and nitro groups, resulting in different chemical and biological properties.
Uniqueness: 6-Fluoro-4-hydroxy-3-nitrocoumarin is unique due to the presence of all three functional groups (fluorine, hydroxyl, and nitro), which confer distinct chemical reactivity and a broad spectrum of biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-fluoro-4-hydroxy-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUONLUAASFEPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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